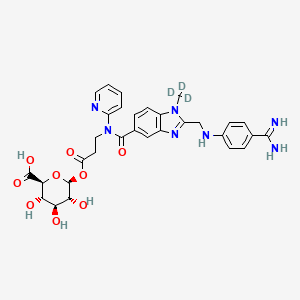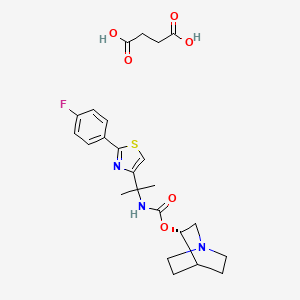
Dabigatran acyl-beta-D-glucuronide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dabigatran acyl-beta-D-glucuronide-d3 is a deuterium-labeled derivative of Dabigatran Acyl-beta-D-Glucuronide trifluoroacetate. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice to study pharmacokinetics and metabolic profiles .
准备方法
Synthetic Routes and Reaction Conditions: Dabigatran acyl-beta-D-glucuronide-d3 is synthesized through the action of the UDP-glucuronosyltransferase isoform UGT2B15 on dabigatran . The synthetic route involves the hydrolysis of the prodrug dabigatran etexilate by plasma esterases to form dabigatran, which is then metabolized by UGT2B15 to form Dabigatran Acyl-beta-D-Glucuronide .
Industrial Production Methods: The industrial production of this compound involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules as tracers for quantitation during the drug development process .
化学反应分析
Types of Reactions: Dabigatran acyl-beta-D-glucuronide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s pharmacokinetic and metabolic profiles .
Common Reagents and Conditions: Common reagents used in these reactions include UDP-glucuronosyltransferase isoform UGT2B15 and plasma esterases. The conditions typically involve hydrolysis and subsequent glucuronidation .
Major Products Formed: The major product formed from these reactions is Dabigatran Acyl-beta-D-Glucuronide, which is a major active metabolite of the thrombin inhibitor dabigatran .
科学研究应用
Dabigatran acyl-beta-D-glucuronide-d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a biochemical for proteomics research and is used to study the pharmacokinetics and metabolic profiles of drugs . The incorporation of deuterium into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
作用机制
Dabigatran acyl-beta-D-glucuronide-d3 exerts its effects through the action of the UDP-glucuronosyltransferase isoform UGT2B15. This enzyme metabolizes dabigatran to form Dabigatran Acyl-beta-D-Glucuronide, which effectively prolongs activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma . The molecular targets and pathways involved include the inhibition of thrombin, a key enzyme in the coagulation cascade .
相似化合物的比较
Similar Compounds: Similar compounds include Dabigatran Acyl-beta-D-Glucuronide and Dabigatran etexilate .
Uniqueness: Dabigatran acyl-beta-D-glucuronide-d3 is unique due to the incorporation of deuterium, which provides a stable isotope label for studying pharmacokinetics and metabolic profiles. This deuterium labeling can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
属性
分子式 |
C31H33N7O9 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1/i1D3 |
InChI 键 |
CSZFDMHIDSUHPI-JEZNDFNLSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
